molecular formula C7H7F3N2O B1409253 2-Amino-5-(trifluoromethyl)pyridine-4-methanol CAS No. 1227599-03-2

2-Amino-5-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409253
CAS No.: 1227599-03-2
M. Wt: 192.14 g/mol
InChI Key: GCNMVALAEXKYDY-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)pyridine-4-methanol is a heterocyclic compound featuring a pyridine ring substituted with an amino group (–NH₂) at position 2, a trifluoromethyl (–CF₃) group at position 5, and a hydroxymethyl (–CH₂OH) group at position 4. Its molecular formula is C₇H₇F₃N₂O, with a molecular weight of 196.14 g/mol (calculated).

The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry. The hydroxymethyl group may contribute to hydrogen bonding, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

[2-amino-5-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-12-6(11)1-4(5)3-13/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNMVALAEXKYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248228
Record name 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-03-2
Record name 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227599-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amination of Trifluoromethylpyridine Derivatives

Method Overview:
The initial step involves converting halogenated trifluoromethylpyridines into amino derivatives, which serve as precursors for the target compound.

Key Reaction:

  • Starting from 3-chloro-5-trifluoromethylpyridine , a nucleophilic substitution with ammonia is performed in the presence of a copper catalyst and liquid ammonia at elevated temperatures (~150°C) within an autoclave.

Reaction Conditions:

Parameter Details
Temperature ~150°C
Reaction Time ~63 hours
Catalyst Cuprous chloride
Ammonia Liquid ammonia (76.5 g)

Outcome:

  • Produces 3-amino-5-trifluoromethylpyridine with a yield of approximately 25.3 g after distillation, boiling at around 105.5–106°C/11 mmHg.

Notes:

  • The amino group replaces the halogen via nucleophilic substitution facilitated by the copper catalyst.
  • The product can be purified by extraction with methylene chloride, followed by evaporation and distillation.

Key Data and Reaction Parameters

Step Reagents Solvents Temperature Reaction Time Yield Purification Method
Amination 3-chloro-5-trifluoromethylpyridine, ammonia, cuprous chloride Liquid ammonia 150°C 63 hours ~25.3 g from initial 40.8 g Distillation, extraction
Hydroxymethylation Formaldehyde or equivalent THF, acetonitrile 100–160°C 4–7 hours Variable Extraction, recrystallization
Final functionalization N/A N/A 20–150°C 0.5–10 hours Variable Purification by chromatography or recrystallization

Research Findings and Industrial Considerations

  • Efficiency: The initial amination step demonstrates high efficiency under elevated temperature and pressure conditions, with purification via solvent extraction and distillation.
  • Selectivity: Regioselectivity at the 4-position of pyridine is achieved through controlled reaction conditions, often aided by the choice of solvent and temperature.
  • Scalability: The processes described are suitable for industrial scale, with reaction conditions optimized for large batch synthesis.
  • Purity: Purification techniques such as recrystallization, solvent extraction, and distillation ensure high purity, essential for pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Yield Remarks
Nucleophilic amination Halogenated pyridine Ammonia, Cuprous chloride Liquid ammonia 150°C, 63 hrs ~25% Produces amino pyridine derivatives
Hydroxymethylation Amino pyridine Formaldehyde derivatives THF, acetonitrile 100–160°C, 4–7 hrs Variable Introduces hydroxymethyl group at 4-position
Final functionalization Hydroxymethylated pyridine Various reagents Inert solvents 20–150°C Variable Converts to target compound

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-amino-5-(trifluoromethyl)pyridine-4-aldehyde, while reduction can produce 2-amino-5-(trifluoromethyl)pyridine-4-amine.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has shown promise as an intermediate in the synthesis of various pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for developing therapeutic agents targeting specific diseases. Research indicates that compounds with similar structures can interact with biological targets effectively, leading to potential applications in treating conditions such as cancer and other chronic diseases .

Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of pyridine derivatives revealed that modifications at specific positions on the pyridine ring could enhance biological activity. For instance, the introduction of lipophilic substituents has been shown to improve potency against various biological targets, indicating that 2-Amino-5-(trifluoromethyl)pyridine-4-methanol may also benefit from similar modifications .

Organic Synthesis

Synthetic Intermediate:
this compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it suitable for creating compounds with improved solubility and bioavailability .

Example Reactions:
The compound can undergo various reactions, including nucleophilic substitutions and coupling reactions, to form derivatives that possess enhanced pharmacological properties. For example, it can be used to synthesize imidazopyridines and other heterocyclic compounds that are valuable in drug discovery .

Agrochemical Applications

Pesticide Development:
Research has indicated that amino-trifluoromethylpyridines can be derived from this compound and serve as intermediates in developing agrochemicals, particularly pesticides. The structural features allow for modifications that enhance efficacy against pests while minimizing environmental impact .

Toxicological Studies

Safety Profile:
While the compound exhibits significant biological activity, its safety profile is crucial for its application in pharmaceuticals and agrochemicals. Reports have highlighted potential toxicity associated with inhalation exposure to related compounds, emphasizing the need for careful handling and further toxicological studies to ensure safety during industrial use .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisPotential therapeutic uses in cancer treatment
Organic SynthesisBuilding block for complex organic moleculesEnhances solubility and bioavailability
Agrochemical DevelopmentIntermediates for pesticide formulationEffective against harmful organisms
ToxicologySafety assessments related to inhalation exposureNeed for caution due to potential toxicity

Mechanism of Action

The mechanism of action of 2-amino-5-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
2-Amino-5-(trifluoromethyl)pyridine-4-methanol Pyridine –NH₂ (2), –CF₃ (5), –CH₂OH (4) C₇H₇F₃N₂O 196.14
2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol Pyridine –F (2), –CF₃ (5), –CH₂OH (4) C₇H₅F₄NO 195.12
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol Pyrimidine –NH₂ (4), –CF₃ (2), –CH₂OH (5) C₆H₆F₃N₃O 193.13
5-(2-Amino-5-(trifluoromethyl)phenyl)-4-methoxypyrimidine-2-carbonitrile Pyrimidine –NH₂ (2), –CF₃ (5), –OCH₃ (4), –CN (2) C₁₃H₁₀F₃N₅O 325.25

Key Observations :

  • Ring Type: Pyridine vs. pyrimidine cores influence aromaticity and electronic properties.
  • Substituent Effects : The hydroxymethyl group (–CH₂OH) in the target compound contrasts with electron-withdrawing groups like –CN or –OCH₃ in analogues, impacting solubility and reactivity .

Physical Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) Solubility (Polarity) Molecular Weight (g/mol)
This compound Not reported Moderate (polar groups) 196.14
Chloro-substituted pyridine derivatives 268–287 Low (bulky substituents) 466–545
2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol Not reported High (due to –F) 195.12

Analysis :

  • The target compound’s lower molecular weight compared to chloro-phenyl derivatives in suggests improved solubility and easier purification.
  • Fluorinated analogues (e.g., 2-fluoro derivatives) may exhibit higher solubility in organic solvents due to fluorine’s electronegativity and small size .

Spectral Characteristics

  • IR Spectroscopy :
    • Target Compound: Expected O–H stretch (~3200–3600 cm⁻¹), C–F stretches (1100–1200 cm⁻¹), and N–H bends (1600 cm⁻¹) .
    • Carbonitrile Analogues: Strong –CN stretch (~2200 cm⁻¹) absent in the target compound .
  • ¹H NMR :
    – Hydroxymethyl protons (–CH₂OH) typically appear as a triplet (δ 3.5–4.5 ppm), while aromatic protons resonate at δ 7.0–8.5 ppm .

Pharmacological Potential

  • Trifluoromethyl Groups : Enhance blood-brain barrier penetration and resistance to oxidative metabolism .
  • Amino Groups: Facilitate interactions with biological targets (e.g., enzyme active sites) .
  • Hydroxymethyl vs.

Biological Activity

2-Amino-5-(trifluoromethyl)pyridine-4-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 4-position. The presence of the trifluoromethyl group is known to enhance biological activity by influencing the electronic properties of the molecule, which can improve interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, particularly Gram-positive bacteria. Its structure allows it to inhibit bacterial growth effectively, making it a candidate for antibiotic development.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through apoptosis induction in cancer cells and cell cycle arrest.
  • Antichlamydial Activity : The compound has demonstrated selective action against Chlamydia species, indicating potential as a therapeutic agent for chlamydial infections.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of pyridine compounds, including this compound. The results indicated significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL for certain derivatives .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus0.5
E. faecalis0.75
Bacillus subtilis1.0

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values were reported to be significantly lower than those for standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced potency .

Cell LineIC50 (µM)Comparison (5-FU IC50)
MCF-79.4617.02
MDA-MB-23112.9111.73

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of key enzymes : It may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of apoptosis : The compound has been linked to increased levels of caspase activity in treated cancer cells, indicating a pathway leading to programmed cell death .

Case Studies

  • Chlamydia Infections : A study focused on the antichlamydial activity of similar compounds highlighted that those with a trifluoromethyl group exhibited significant efficacy against Chlamydia trachomatis, underscoring the importance of this substituent in enhancing biological activity .
  • Cancer Treatment : Another investigation into pyridine derivatives showed that modifications at the trifluoromethyl position led to improved selectivity and potency against various cancer cell lines, providing a foundation for further drug development based on this scaffold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-(trifluoromethyl)pyridine-4-methanol
Reactant of Route 2
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2-Amino-5-(trifluoromethyl)pyridine-4-methanol

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